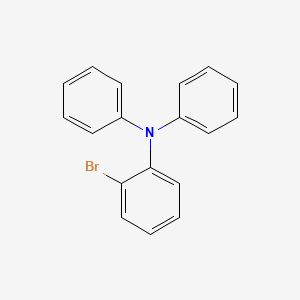

2-bromo-N,N-diphenylaniline

Descripción

Contextualizing 2-Bromo-N,N-diphenylaniline within Organic Synthesis Paradigms

The compound this compound is a specific example of a halogenated diphenylamine (B1679370) derivative that serves as a versatile intermediate in multi-step synthetic strategies. Its structure, featuring a bromine atom at the ortho position of one of the phenyl rings, makes it a valuable precursor for creating more complex molecules, particularly through metal-catalyzed cross-coupling reactions.

A documented synthesis of this compound involves the coupling of diphenylamine with 2-bromoiodobenzene. rsc.org This reaction, facilitated by a copper(I) oxide catalyst, exemplifies a common strategy for forming carbon-nitrogen bonds in aromatic systems.

Table 1: Synthesis of this compound rsc.org

| Reactants | Reagents | Solvent | Conditions | Product |

|---|

Once synthesized, this compound is not an end-product but a key stepping stone. For instance, it is used in the preparation of 2-(dimethylsilyl)-N,N-diphenylaniline. rsc.org In this subsequent reaction, the bromine atom is substituted with a dimethylsilyl group through a lithiation reaction followed by quenching with chlorodimethylsilane. This transformation is a critical step in the synthesis of π-extended phenazasilines, which are compounds investigated for their optical and electronic applications. rsc.org Furthermore, the structural motif of this compound makes it an ideal substrate for reactions like the Buchwald-Hartwig amination, a powerful method for C-N bond formation that is widely applied in the synthesis of new materials and pharmaceutical substances. researchgate.net

Significance of Aniline-Based Frameworks in Contemporary Chemical Science

Aniline (B41778) and its derivatives are foundational to many areas of industrial and academic chemistry. researchgate.net The presence of an amine group attached to a benzene (B151609) ring gives aniline a rich reactivity, making it a precursor for a vast number of industrial chemicals, including dyes, antioxidants, and polymers. sci-hub.semdpi.com In recent years, aniline has gained prominence in the field of innovative materials, most notably through the production of polyaniline, a conductive polymer with numerous applications. mdpi.com

The significance of aniline-based frameworks extends into several key areas of modern research:

Materials Science : The N,N-diphenylaniline core is a common structural element in materials designed for organic electronics. Its electron-donating nature and ability to form stable radical cations make it suitable for hole-transporting layers in OLEDs and other optoelectronic devices.

Supramolecular Chemistry : The nitrogen atom in the aniline framework can act as a hydrogen bond donor and acceptor, making it a valuable component in designing self-assembling supramolecular structures. sci-hub.se

Covalent Organic Frameworks (COFs) : Aniline derivatives are used as modulators in the synthesis of high-quality, single-crystal COFs. acs.org Aniline can control the nucleation and growth of crystals, which is crucial for creating materials with precisely defined pores and high surface areas for applications in molecular separation and catalysis. acs.orgnih.gov

Pharmaceuticals : The aniline scaffold is present in many medicinal compounds. For example, it is a key component in the development of bactericidal agents like sulfanilamide (B372717) derivatives. mdpi.com

The versatility of the aniline framework, from simple derivatives to complex structures like N,N-diphenylaniline, ensures its continued importance in the advancement of chemical science. researchgate.netsci-hub.se

Overview of Brominated Organic Compounds in Synthetic Methodologies

Brominated organic compounds, or organobromides, are of fundamental importance in organic synthesis due to the unique reactivity of the carbon-bromine (C-Br) bond. acs.orgnih.gov Bromination is one of the most critical transformations, providing a gateway to a multitude of other functional groups. sci-hub.se The utility of organobromides stems from their role as versatile precursors in a wide range of chemical reactions. researchgate.net

Key reactions involving brominated organic compounds include:

Nucleophilic Substitution : The bromine atom is a good leaving group, allowing for its displacement by various nucleophiles.

Grignard Reactions : Organobromides readily react with magnesium to form Grignard reagents, which are powerful carbon-based nucleophiles for creating new carbon-carbon bonds. researchgate.net

Cross-Coupling Reactions : Aryl and vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. researchgate.net These reactions are indispensable for constructing complex molecules from simpler building blocks.

Dehydrobromination : Elimination of hydrogen bromide from alkyl bromides is a standard method for synthesizing alkenes. wikipedia.org

The reactivity of organohalides is a key consideration in synthesis design. The C-Br bond is weaker than the carbon-chlorine (C-Cl) bond but stronger than the carbon-iodine (C-I) bond. wikipedia.org This intermediate reactivity often provides an optimal balance between stability and reactivity, making organobromides less reactive and more cost-effective than organoiodides, but more reactive than the often-unreactive organochlorides. wikipedia.org

Table 2: Comparison of Carbon-Halogen Bond Properties wikipedia.org

| Halogen | Electronegativity | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Fluorine | 3.98 | 115 | Lowest |

| Chlorine | 3.16 | 83.7 | Low |

| Bromine | 2.96 | 72.1 | Intermediate |

This balance makes brominated compounds like this compound highly valuable tools in the arsenal (B13267) of synthetic organic chemists for the construction of functional materials and complex organic molecules. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIANBZIVBPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616860 | |

| Record name | 2-Bromo-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78600-31-4 | |

| Record name | 2-Bromo-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N,n Diphenylaniline

Direct Synthesis Approaches

Direct synthesis strategies are paramount in constructing the 2-bromo-N,N-diphenylaniline framework. These methods typically involve the formation of a carbon-nitrogen bond between a diphenylamine (B1679370) moiety and a brominated aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method that utilizes a palladium catalyst to create carbon-carbon bonds between an organohalide and an organoboron compound. nih.govorganic-chemistry.org This reaction is valued for its mild conditions and the commercial availability of starting materials. nih.gov For instance, the Suzuki cross-coupling of unprotected ortho-bromoanilines has been developed, demonstrating good to excellent yields with a variety of substrates. nih.govrsc.org In a specific application, a bromo-substituted triphenylamine (B166846) was successfully reacted with a diboron (B99234) reagent using a palladium catalyst to form the corresponding boronate ester, which is a key intermediate for further functionalization. nih.gov

A notable catalyst system for the Suzuki-Miyaura cross-coupling on challenging substrates like unprotected ortho-bromoanilines is CataXCium A Pd G3. nih.gov This system has proven effective for coupling various substituents, including benzyl, alkyl, aryl, alkenyl, and heteroaromatic groups, and tolerates a diverse range of functional groups. nih.gov

Table 1: Suzuki Coupling Reaction Data

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11 | nih.gov |

| CataXCium A Pd G3 | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 80 | nih.gov |

The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org While direct synthesis of this compound via a Heck reaction is not explicitly detailed in the provided context, the reaction is used to synthesize related derivatives. For example, (E)-4-(2-(7-bromo- nih.govchemicalbook.comsemanticscholar.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline was synthesized through a Heck reaction of 4,7-dibromo- nih.govchemicalbook.comsemanticscholar.orgthiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline. semanticscholar.org The reaction conditions for this synthesis were optimized, with the use of toluene (B28343) as a solvent and triethylamine (B128534) as a base leading to a 45% yield after 64 hours at 110°C. semanticscholar.org

Table 2: Heck Reaction for N,N-Diphenylaniline Derivative

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-based methods. beilstein-journals.orgmdpi.com These reactions have seen a resurgence with the development of milder reaction conditions and effective ligand systems. mdpi.com

The use of ligands is crucial in copper-catalyzed N-arylation to facilitate the reaction under milder conditions. frontiersin.org Simple diamine ligands, in conjunction with copper iodide, have been shown to efficiently catalyze the coupling of aryl halides with N-H heterocycles. acs.org For the synthesis of this compound, a mixture of diphenylamine, 2-bromoiodobenzene, copper(I) oxide, N,N'-dimethylethylenediamine, and anhydrous potassium phosphate (B84403) in xylene was heated to 120°C for two days, yielding the product in 55% yield. rsc.org

Mechanistic studies suggest that the reaction proceeds through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) species. researchgate.net The choice of ligand can significantly impact the reaction's efficiency. frontiersin.org

Copper(I) oxide (Cu₂O) has been effectively used as a catalyst for N-arylation reactions. In a specific synthesis of this compound, Cu₂O was used in combination with 2-bromoiodobenzene and diphenylamine in xylene. rsc.org The reaction was carried out at 120°C for 48 hours in the presence of potassium phosphate as a base and N,N'-dimethylethylenediamine as a ligand, resulting in a 55% yield of the desired product. rsc.org

Table 3: Copper-Catalyzed N-Arylation of Diphenylamine

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a viable, though less common, pathway for the synthesis of this compound. This type of reaction involves the displacement of a halide or other suitable leaving group from an aromatic ring by a nucleophile. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of diphenylamine with a di-halogenated benzene (B151609), such as 1,2-dibromobenzene. chemicalbook.com

The SNAr mechanism generally proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. chemistrysteps.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. masterorganicchemistry.comchemistrysteps.com However, in the absence of such activating groups, the reaction may require more forcing conditions. nih.gov While SNAr reactions are a fundamental concept in organic chemistry, their application in the synthesis of this compound is often superseded by metal-catalyzed cross-coupling reactions due to their generally higher efficiency and milder reaction conditions.

A notable example of a related SNAr reaction is the synthesis of various diarylamines, where an aryl halide reacts with an amine. nih.gov The reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com

Bromination Reactions of Diphenylamine Derivatives

Direct bromination of diphenylamine or its derivatives is a more direct approach to obtaining this compound. However, controlling the regioselectivity of the bromination is a key challenge.

Achieving regioselective bromination is crucial to ensure the bromine atom is introduced at the desired ortho position of one of the phenyl rings of diphenylamine. The use of specific brominating agents and catalysts can influence the position of bromination. For instance, the bromination of aromatic amines and phenols can be highly variable in terms of products and yields. jcsp.org.pk Molecular bromine often leads to polybromination and oxidation of the substrate. jcsp.org.pk

Several methods have been developed for the selective monobromination of reactive aromatic compounds. jcsp.org.pk The choice of solvent and catalyst can significantly impact the regioselectivity. For example, the bromination of diphenylamine in acetic acid has been reported to result in polybromination. jcsp.org.pk The use of a catalyst, such as ammonium (B1175870) acetate (B1210297) with N-bromosuccinimide (NBS), has been shown to be effective for the monobromination of anilines and phenols. researchgate.net

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds due to its practicality and relative stability. nih.gov It is considered a more reactive electrophilic halogen source than N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) for electron-rich aromatics. nih.gov The use of NBS can provide a high degree of selectivity, particularly when catalyzed. For example, NBS catalyzed by silica (B1680970) gel has been found to be a mild and effective agent for the selective monobromination of aromatic amines and phenols. jcsp.org.pk

In a specific synthetic procedure for a related compound, 4-bromo-N,N-diphenylaniline, triphenylamine was treated with NBS in anhydrous dimethylformamide (DMF) to yield the desired product. rsc.org The reaction conditions, such as temperature and solvent, play a critical role in the outcome. Visible-light photoredox catalysis has also been employed to activate NBS for the bromination of arenes, leading to reduced reaction times and high regioselectivity. nih.gov For deactivated aromatic compounds, bromination with NBS in concentrated sulfuric acid has proven effective. acs.org

Mechanistic Investigations of Synthetic Routes

Understanding the mechanisms of the synthetic routes to this compound is essential for optimizing reaction conditions and improving yields. The most relevant mechanisms involve transition metal-catalyzed cross-coupling reactions.

Elucidation of Catalytic Cycles

The synthesis of this compound often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. The catalytic cycles of these reactions have been extensively studied.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds. catalysis.blog The generally accepted catalytic cycle involves several key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II)-aryl complex. catalysis.blogcatalysis.blognumberanalytics.com This step is often considered the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation. catalysis.blogcatalysis.blog

Reductive Elimination : The aryl and amine groups couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. catalysis.blogcatalysis.blog

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, among others. wikipedia.org The mechanism can involve the in-situ formation of a copper(I) species from a copper source. wikipedia.orgmappingignorance.org This copper(I) compound then reacts with the aryl halide. wikipedia.org The reaction often requires high temperatures and polar solvents. wikipedia.org

The table below summarizes key steps in the catalytic cycles for related C-N bond-forming reactions.

| Catalytic Cycle Step | Description | Catalyst System |

| Oxidative Addition | Insertion of the metal catalyst into the aryl-halide bond. | Palladium(0) |

| Amine Coordination | The amine nucleophile coordinates to the metal center. | Palladium(II) |

| Deprotonation | A base removes a proton from the coordinated amine. | Palladium(II)-amine complex |

| Reductive Elimination | Formation of the C-N bond and regeneration of the active catalyst. | Palladium(II)-amido complex |

| Copper(I) Formation | In-situ generation of the active copper(I) species. | Copper(0) or Copper(II) salts |

| Metathesis | Reaction of the copper(I) amide with the aryl halide. | Copper(I) |

Role of Transition Metal Catalysts (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are central to the efficient synthesis of diarylamines like this compound.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. catalysis.blogsyr.edu The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is crucial for the reaction's success. catalysis.blog Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type, enhance the reactivity and selectivity of the catalyst by facilitating oxidative addition and stabilizing the palladium(II) intermediates. numberanalytics.comsyr.edu The ligand can also influence the rate of reductive elimination. syr.edu

Copper Catalysts: Copper catalysts are primarily used in Ullmann-type reactions. wikipedia.org Historically, stoichiometric amounts of copper powder were used at high temperatures. wikipedia.org Modern methods often employ soluble copper catalysts with ligands such as diamines or acetylacetonate, which allow for milder reaction conditions. wikipedia.orgmdpi.com The role of the copper catalyst is to facilitate the coupling of the aryl halide with the amine. mappingignorance.orgrsc.org The reaction can proceed with various copper sources, including copper metal, copper(I) oxide, and copper(II) salts. cdnsciencepub.com In some cases, copper serves not only as a catalyst but also as a halogen acceptor. cdnsciencepub.com

The table below provides examples of catalyst systems used in related C-N cross-coupling reactions.

| Catalyst | Ligand Type | Reaction Type | Key Features |

| Palladium(II) acetate | Biaryl phosphines (e.g., XPhos) | Buchwald-Hartwig Amination | High versatility with a wide range of aryl halides and amines. catalysis.blognumberanalytics.com |

| Tris(dibenzylideneacetone)dipalladium(0) | Buchwald-type ligands | Buchwald-Hartwig Amination | Enables reactions under relatively mild conditions. catalysis.blog |

| Copper(I) oxide | N,N'-dimethylethylenediamine | Ullmann Condensation | Used for the synthesis of this compound from diphenylamine and 2-bromoiodobenzene. rsc.org |

| Copper powder | None | Ullmann Condensation | Traditional method requiring high temperatures. wikipedia.org |

Reaction Kinetics and Optimization Studies

The synthesis of this compound and related N-aryl compounds is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The kinetics and efficiency of these reactions are highly dependent on the interplay of catalysts, ligands, bases, and substrates.

Optimization studies are crucial for maximizing product yields and minimizing reaction times. For instance, in palladium-catalyzed Buchwald-Hartwig aminations, a screening process is often employed to identify the most effective combination of components. This involves the systematic variation of palladium precatalysts, phosphine ligands, bases, and solvents. nih.govacs.org For the amination of bromobenzene (B47551) with various secondary amines, ligands such as XPhos and TrixiePhos have been shown to be broadly effective, yielding high conversion rates. acs.org The choice of base is also critical; strong bases like lithium tert-butoxide (t-BuOLi) and caesium carbonate (Cs2CO3) have proven effective in these couplings. acs.org

In a study optimizing the Buchwald-Hartwig amination, a Design of Experiments (DoE) methodology was used to investigate the impact of variables such as temperature and concentration. This approach allows for the mapping of a reaction's yield response to changes in these parameters, identifying an optimal "sweet spot" for reaction conditions that maximize yield. bristol.ac.uk For example, the yield of N-aryl products can be significantly influenced by the steric and electronic properties of the substrates. The presence of electron-withdrawing groups on the amine substrate can lower the yield of the desired product. rsc.org

The Ullmann reaction, a classical copper-catalyzed C-N bond formation method, also requires careful optimization. While traditional Ullmann conditions often require harsh temperatures (e.g., 200 °C), modern variations have been developed to proceed under milder conditions. wikipedia.orgorganic-chemistry.org The optimization of a copper-catalyzed amination of aryl bromides highlighted the importance of the ligand and base selection to achieve high yields, even with base-sensitive substrates. organic-chemistry.org For example, the synthesis of this compound can be achieved by reacting diphenylamine with 2-bromoiodobenzene using copper(I) oxide as a catalyst, N,N'-dimethylethylenediamine as a ligand, and anhydrous potassium phosphate as a base in xylene at 120°C for 48 hours. rsc.org

The following table summarizes the optimization of reaction conditions for the synthesis of a substituted N,N-diphenylaniline derivative, illustrating the impact of different components on product yield.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)2 (2) | P(tBu)3 | NaOtBu | Toluene | 80 | 18 | 95 | nih.gov |

| 2 | [Pd(allyl)Cl]2 (1) | XPhos | t-BuOLi | Toluene | 100 | 24 | >95 | nih.gov |

| 3 | [Pd(allyl)Cl]2 (1) | XPhos | Cs2CO3 | Toluene | 100 | 24 | >95 | nih.gov |

| 4 | [Pd(allyl)Cl]2 (1) | XPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | 90 | nih.gov |

Solvent Effects and Reaction Conditions

In the copper-catalyzed Ullmann-type synthesis of this compound from diphenylamine and 2-bromoiodobenzene, a non-polar aromatic solvent like xylene is used, with the reaction proceeding at an elevated temperature of 120°C. rsc.org For other Ullmann-type couplings, dimethylformamide (DMF), a polar aprotic solvent, has been utilized. nih.gov Studies on nucleophilic aromatic substitution reactions have shown that the nature of the solvent significantly affects the reaction rate and final product yield. For instance, the reaction of a bromo derivative with morpholine (B109124) showed minimal reaction in acetonitrile (B52724) (MeCN) at room temperature, but proceeded to a 15% yield in DMF under the same conditions. nih.gov Refluxing in MeCN, however, could drive the reaction to a much higher yield (85%). nih.gov

For palladium-catalyzed Buchwald-Hartwig aminations, toluene is frequently the solvent of choice, leading to high conversion rates for the coupling of various secondary amines with bromobenzene. nih.gov 1,4-Dioxane is another effective, albeit slightly less efficient, solvent for these transformations. nih.govrsc.org The addition of water to a Suzuki coupling reaction mixture in toluene was found to increase the yield of the desired product, likely by improving the solubility of the inorganic base (K2CO3). nih.gov In some cases, reactions can be performed using a mixture of solvents, such as an ethanol/water system.

The table below presents a selection of reaction conditions used in the synthesis of N-aryl compounds, including derivatives of this compound, highlighting the diversity of applicable solvents and conditions.

| Reaction Type | Aryl Halide | Amine | Catalyst/Reagent | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann Coupling | 2-Bromoiodobenzene | Diphenylamine | Cu2O, N,N'-dimethylethylenediamine | K3PO4 | Xylene | 120 | rsc.org |

| Buchwald-Hartwig | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]2, XPhos | t-BuOLi | Toluene | 100 | nih.gov |

| Lithiation/Silylation | This compound | - | n-BuLi, Chlorodimethylsilane | - | THF | -78 to RT | rsc.org |

| Suzuki Coupling | Monobromo-derivative | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 110 | nih.gov |

| Nucleophilic Substitution | Monobromo-derivative | Morpholine | - | - | DMF | 80 | nih.gov |

Stereochemical Considerations in Synthesis

The synthesis of this compound presents potential stereochemical complexities, specifically the possibility of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. In this compound, the steric hindrance caused by the ortho-bromo substituent on one phenyl ring and the two phenyl groups of the diphenylamino moiety can restrict rotation around the N-Caryl bond.

While the isolation of stable atropisomers of this compound itself is not extensively documented, studies on structurally related N-C axially chiral compounds provide significant insight. The catalytic asymmetric synthesis of N-C atropisomers is an active area of research, with methods like asymmetric Buchwald-Hartwig reactions being developed to control the stereochemistry of these molecules. snnu.edu.cn The stability of the resulting chiral axis is a critical factor. For diarylamine scaffolds, the rotational barrier can be low, leading to easy racemization. snnu.edu.cn

To address this stability issue, researchers have introduced structural modifications, such as intramolecular hydrogen bonds, which can significantly enhance the rotational barrier and stabilize the atropisomers. snnu.edu.cn For example, the introduction of a group capable of forming a six-membered intramolecular N-H---O hydrogen bond has been shown to greatly increase the stability of the chiral axis in N-C atropisomers. snnu.edu.cn The synthesis of atropisomers bearing adjacent C-B and C-C diaxes has also been achieved with high diastereoselectivity and enantioselectivity. researchgate.net These strategies underscore the importance of considering the three-dimensional structure and potential for axial chirality when designing synthetic routes for sterically hindered molecules like this compound. The principles derived from the synthesis of related N-aryl and biaryl atropisomers are directly applicable to controlling the potential stereochemistry of this compound. snnu.edu.cnresearchgate.net

Chemical Reactivity and Derivatization of 2 Bromo N,n Diphenylaniline

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C2 position of the aniline (B41778) ring by leveraging the reactive C-Br bond. These methods, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer mild and versatile pathways to elaborate the core structure of 2-bromo-N,N-diphenylaniline.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govnih.gov For substrates like this compound, this reaction provides a direct route to biaryl and heteroaryl-substituted derivatives, as well as more complex π-extended systems. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their esters. nih.gov

The coupling of this compound with various aryl- and heteroarylboronic acids or esters furnishes a range of N,N-diphenylaniline derivatives bearing new aromatic or heteroaromatic substituents at the 2-position. These reactions are typically catalyzed by palladium complexes containing phosphine (B1218219) ligands. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific coupling partners. For instance, catalyst systems like Pd(dppf)Cl₂ and CataXCium A Pd G3 have been effectively used for coupling ortho-bromoanilines. nih.gov While specific data for this compound is not extensively tabulated in readily available literature, the general success with analogous ortho-bromoanilines suggests its high potential in these transformations. nih.gov

The reaction conditions are generally optimized to balance catalyst activity and stability. Solvents such as dioxane, 2-MeTHF, or toluene (B28343)/water mixtures are commonly employed, along with bases like K₂CO₃ or K₃PO₄ to facilitate the transmetalation step in the catalytic cycle. nih.govmdpi.com The electronic nature of the boronic acid partner, whether electron-rich or electron-poor, can influence reaction efficiency, but modern catalyst systems often show broad substrate compatibility. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of ortho-Bromoanilines with Arylboronic Esters This table is based on data for a model ortho-bromoaniline substrate and is illustrative of potential reactions for this compound.

| Entry | Arylboronic Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 97 |

| 2 | 4-Acetylphenylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 |

| 3 | 4-Chlorophenylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 75 |

Source: Adapted from research on unprotected ortho-bromoanilines. nih.gov

The Suzuki-Miyaura reaction is also a key strategy for constructing larger, π-conjugated systems, which are of significant interest in materials science. Starting from polybromoarenes, multiple coupling reactions can be performed to generate fully substituted polyarylarenes. researchgate.net By analogy, this compound can serve as a building block for creating extended π-systems. For example, coupling with a diboronic acid derivative or subsequent functionalization and coupling of a product from a previous Suzuki reaction can lead to the synthesis of complex, propeller-shaped hexaarylbenzene-based molecules or other conjugated materials. researchgate.net These extended structures are investigated for their unique photophysical and electronic properties. researchgate.net

Sonogashira Coupling for Ethynyl Functionalization

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and is carried out in the presence of an amine base. scirp.org The reaction proceeds under mild, often room-temperature, conditions and is a fundamental tool for introducing alkynyl moieties into organic molecules. scirp.orgscirp.org

This methodology can be applied to this compound to synthesize 2-(alkynyl)-N,N-diphenylaniline derivatives. These products are valuable intermediates, as the alkyne group can be further elaborated or used in the construction of more complex heterocyclic or polycyclic aromatic systems. The choice of palladium source, ligand (e.g., PPh₃), copper salt (e.g., CuI), and amine base/solvent (e.g., Et₃N, NMP) are crucial for optimizing the reaction. scirp.orgmdpi.com While electron-rich aryl bromides can sometimes be challenging substrates, activated or heteroaryl bromides often give good to excellent yields. mdpi.com

Table 2: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes This table presents general conditions and yields for the Sonogashira coupling of various aryl bromides, illustrating the potential application for this compound.

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 98 |

| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 85 |

| 3 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd/PPh₃/CuI | NMP/Et₃N | 96 |

Source: Adapted from studies on 2-amino-3-bromopyridines and other aryl bromides. scirp.orgscirp.orgmdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, a common motif in pharmaceuticals and functional materials. wikipedia.orgnih.gov It offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope. wikipedia.org

Applying this reaction to this compound would involve coupling it with a primary or secondary amine (or their equivalents) to yield substituted diaminobiphenyl derivatives. The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which has evolved through several "generations" to accommodate a wider range of substrates and milder conditions. wikipedia.org Modern systems often utilize bulky, electron-rich ligands like XPhos or TrixiePhos in combination with palladium precatalysts and strong bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. nih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table illustrates typical catalyst systems and conditions used for the amination of aryl bromides.

| Entry | Amine | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 1 | Cyclic secondary amine | P(o-Tolyl)₃ | NaOtBu | Toluene | N-Aryl cyclic amine |

| 2 | Primary amine | BINAP | NaOtBu | Toluene | N-Aryl primary amine |

| 3 | Diphenylamine (B1679370) | XPhos | K₃PO₄ | Toluene | Triarylamine |

Source: Based on general principles and specific examples of the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.gov

Lithiation and Subsequent Electrophilic Quenching Reactions

Lithiation offers an alternative strategy for the functionalization of this compound, creating a nucleophilic aryl-lithium species that can react with a wide variety of electrophiles. Two primary pathways are conceivable for this substrate: lithium-halogen exchange at the C-Br bond or directed ortho-metalation (DoM) of a C-H bond.

The reaction of an aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can result in a rapid bromine-lithium exchange. wikipedia.orgharvard.edu This process is kinetically controlled and typically very fast, even at low temperatures (-78 °C), following the reactivity trend I > Br > Cl. wikipedia.orgharvard.edu The resulting 2-lithio-N,N-diphenylaniline is a potent nucleophile that can be quenched with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or silyl halides.

Alternatively, the N,N-diphenylamino group can act as a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org In DoM, the heteroatom of the DMG coordinates to the lithium atom of the organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Tertiary amine groups are considered moderate to strong DMGs. organic-chemistry.org This would lead to the formation of a lithiated species at the C6 position of the aniline ring.

The competition between lithium-halogen exchange and DoM depends on factors like the specific organolithium reagent used, the solvent, and the temperature. Lithium-halogen exchange is often significantly faster than C-H deprotonation. wikipedia.org Therefore, treatment of this compound with reagents like n-BuLi is highly likely to proceed via bromine-lithium exchange. The resulting organolithium intermediate can then be trapped with an electrophile to introduce a new functional group at the C2 position.

Table 4: Potential Electrophilic Quenching Reactions of Lithiated Aryl Species This table provides examples of electrophiles commonly used to trap aryllithium intermediates generated via lithium-halogen exchange.

| Entry | Organolithium Reagent | Electrophile (E) | Quenching Product (Ar-E) |

|---|---|---|---|

| 1 | n-BuLi | DMF (N,N-Dimethylformamide) | Ar-CHO (Aldehyde) |

| 2 | n-BuLi | CO₂ (Carbon Dioxide) | Ar-COOH (Carboxylic Acid) |

| 3 | t-BuLi | (CH₃)₂CO (Acetone) | Ar-C(OH)(CH₃)₂ (Tertiary Alcohol) |

Source: Based on established methodologies for lithium-halogen exchange and electrophilic quenching. byu.edunih.gov

Formation of Organolithium Intermediates

The transformation of this compound into an organolithium intermediate is a key step that opens avenues for a wide range of subsequent reactions. This is typically achieved through a halogen-metal exchange reaction. ias.ac.in When this compound is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), the bromine atom is swapped for a lithium atom. ias.ac.inresearchgate.net This process is generally conducted at low temperatures, for instance, -78 °C, in an inert solvent like anhydrous tetrahydrofuran (THF) to prevent unwanted side reactions.

The resulting organolithium species, 2-(diphenylamino)phenyllithium, is a potent nucleophile and a strong base, making it highly reactive. The formation of this intermediate is a regiospecific process, meaning the lithium atom precisely replaces the bromine atom on the aromatic ring. ias.ac.in The stability and reactivity of this intermediate can be influenced by factors such as the solvent and temperature. researchgate.net For example, while some aryllithium reagents are stable for over an hour at temperatures between -95 to -100 °C in diethyl ether/hexane, they may undergo instantaneous reactions in a THF/hexane mixture. researchgate.net

Key Features of Organolithium Intermediate Formation:

| Feature | Description |

|---|---|

| Reaction Type | Halogen-metal exchange |

| Typical Reagent | n-Butyllithium (n-BuLi) |

| Common Solvents | Anhydrous Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Low temperatures (e.g., -78 °C) |

| Product | 2-(Diphenylamino)phenyllithium |

| Reactivity | Highly nucleophilic and basic |

Reactions with Electrophiles (e.g., Chlorodimethylsilane)

Once the 2-(diphenylamino)phenyllithium intermediate is generated, it can be reacted with a variety of electrophiles to introduce new functional groups. A notable example is its reaction with chlorodimethylsilane. In this reaction, the nucleophilic carbon atom of the aryllithium attacks the electrophilic silicon atom of chlorodimethylsilane.

This results in the displacement of the chloride ion and the formation of a new carbon-silicon bond. The product of this reaction is (2-(diphenylamino)phenyl)dimethylsilane. This type of reaction, often referred to as an electrophilic quench, is a powerful tool for creating more complex molecules from the initial bromo-substituted aniline. The efficiency of this trapping reaction is crucial for the successful synthesis of the desired silylated product.

Other Functionalization Reactions

Beyond the organolithium pathway, this compound can undergo other important functionalization reactions, including direct C-H functionalization and cyclization to form heterocyclic structures.

C-H Functionalization Strategies

C-H functionalization represents a modern and efficient approach to modify organic molecules, aiming to directly convert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net This strategy offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net For a molecule like this compound, C-H functionalization can be directed to specific positions on the aromatic rings.

While direct C-H functionalization of this compound itself is a subject of ongoing research, related strategies on similar scaffolds often employ transition metal catalysts, such as palladium. rsc.org These catalysts can facilitate the activation of otherwise unreactive C-H bonds, allowing for the introduction of new functional groups. Intramolecular C-H activation, where a C-H bond within the molecule reacts to form a new ring, is a particularly powerful strategy. rsc.orgnih.gov For instance, palladium-catalyzed intramolecular oxidative arylation has been used to synthesize fused biaryl sulfones. acs.org Such strategies could potentially be adapted to achieve novel transformations of this compound.

Cyclization Reactions for Heterocycle Formation

The structure of this compound is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles, most notably carbazoles. intelmarketresearch.com Carbazoles are a significant class of compounds due to their applications in materials science, particularly in organic light-emitting diodes (OLEDs). intelmarketresearch.com

A common method to achieve this transformation is through a palladium-catalyzed intramolecular C-H arylation. divyarasayan.org In this reaction, the palladium catalyst facilitates the coupling of the bromine-bearing carbon with a C-H bond on one of the adjacent phenyl rings of the diphenylamino group. This process, often referred to as a form of the Heck reaction or Buchwald-Hartwig amination, results in the formation of a new six-membered ring, yielding the carbazole core. The product of such a cyclization would be 9-phenylcarbazole. The bromine atom on the starting material serves as a leaving group, enabling the palladium-catalyzed bond formation. intelmarketresearch.com This intramolecular cyclization is an efficient method for constructing the rigid, planar carbazole framework from the more flexible this compound precursor. semanticscholar.orgresearchgate.net

Summary of a Typical Palladium-Catalyzed Cyclization:

| Parameter | Details |

|---|---|

| Reactant | This compound |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Phosphine-based ligands (e.g., PPh₃) |

| Reaction Type | Intramolecular C-H Arylation / Buchwald-Hartwig type |

| Product | 9-Phenylcarbazole |

| Significance | Synthesis of heterocyclic compounds for materials science |

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-bromo-N,N-diphenylaniline, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially two-dimensional techniques like NOESY.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region.

Expected Chemical Shifts : The protons on the three aromatic rings would resonate at distinct chemical shifts, influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the nitrogen atom. The protons on the brominated phenyl ring would likely appear at different shifts compared to the protons on the two N-phenyl groups.

Expected Coupling Constants : The coupling constants (J-values) between adjacent protons on the aromatic rings would provide valuable information about their relative positions (ortho, meta, or para).

A detailed analysis of these parameters would allow for the assignment of each proton to its specific position in the molecule. However, specific experimental data, including chemical shifts and coupling constants for this compound, are not readily found in the surveyed literature. A Korean patent (KR101897045) is cited in some chemical databases as containing characterization data for this compound, but the specific spectral information is not publicly available.

¹³C NMR Analysis and Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom.

Expected Chemical Shifts : The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronic effects of the substituents. The carbon atom directly bonded to the bromine atom would exhibit a characteristic chemical shift. Similarly, the carbon atoms attached to the nitrogen atom would be shifted accordingly.

Without experimental data, a precise assignment of the carbon signals is not possible. The aforementioned Korean patent (KR101897045) may contain this information.

NOESY NMR for Structural Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. For a molecule like this compound, a NOESY experiment could be used to:

Confirm the connectivity of the phenyl rings to the nitrogen atom.

Provide insights into the preferred conformation of the molecule in solution by identifying through-space interactions between protons on different phenyl rings.

Specific research findings from NOESY NMR studies on this compound have not been identified in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula.

Expected Data : An HRMS analysis of this compound would be expected to yield a molecular ion peak with a very accurate mass that corresponds to the chemical formula C₁₈H₁₄BrN. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Specific HRMS data for this compound is not available in the searched scientific databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules. While this compound is a relatively small and nonpolar molecule, ESI-MS could still be used for its analysis, typically by detecting the protonated molecule [M+H]⁺.

Expected Data : The ESI-mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule. The isotopic pattern of bromine would also be observable in this spectrum.

While ESI-MS data is available for the related compound 2-bromo-N-phenylaniline, specific experimental data for this compound is not present in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration, such as the stretching and bending of chemical bonds.

The IR spectrum of this compound is characterized by absorption bands that correspond to the vibrations of its distinct structural components: the phenyl rings, the tertiary amine group, and the carbon-bromine bond. While specific experimental spectra for this exact compound are not widely published, analysis of related substituted aniline (B41778) and diphenylamine (B1679370) derivatives allows for the assignment of expected vibrational frequencies. derpharmachemica.comnih.govnih.gov

Key functional groups and their associated vibrational modes include:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the two phenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bond of the tertiary amine group is a key indicator. In aromatic amines, this vibration typically occurs in the 1360-1250 cm⁻¹ range.

C-Br Stretching: The presence of the bromine atom is confirmed by a C-Br stretching vibration, which is expected to appear at lower frequencies, generally in the 600-500 cm⁻¹ region. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate harmonic vibrational frequencies, which can then be compared with experimental data after applying a scaling factor to account for anharmonicity and methodological approximations. derpharmachemica.comnih.gov

Table 1: Expected Infrared Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | C-H (Aromatic) | 3100 - 3000 |

| Aromatic C=C Stretch | C=C (Aromatic Ring) | 1600 - 1450 |

| C-N Stretch | C-N (Tertiary Amine) | 1360 - 1250 |

| C-H In-plane Bend | C-H (Aromatic) | 1300 - 1000 |

| C-H Out-of-plane Bend | C-H (Aromatic) | 900 - 675 |

| C-Br Stretch | C-Br | 600 - 500 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. shu.ac.uktanta.edu.eg

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with its extensive system of conjugated π-electrons in the phenyl rings and the non-bonding electrons on the nitrogen atom. uzh.ch The primary types of electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chlibretexts.org Due to the conjugated system of the diphenylamine framework, these transitions are typically intense and occur in the UV region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally less intense than π → π* transitions and can be sensitive to solvent polarity. tanta.edu.eg

Photophysical studies investigate the fate of a molecule after it absorbs light and enters an excited state. This includes processes like fluorescence, phosphorescence, and non-radiative decay. A key parameter measured in these studies is the fluorescence quantum yield (ΦF), which represents the ratio of photons emitted through fluorescence to the number of photons absorbed.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework for understanding and predicting the properties of molecules. It serves as a vital tool for complementing and interpreting experimental data, especially when such data is limited.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. researchgate.net For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights. nih.govresearchgate.net

These calculations typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the minimum energy structure. This provides data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculating the theoretical IR spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific vibrational modes. nih.govnih.gov

Electronic Property Calculation: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation, which can be correlated with UV-Vis absorption spectra. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT) calculations can be further used to simulate the UV-Vis spectrum by predicting the energies and oscillator strengths of electronic transitions. nih.gov

Table 2: Representative Data Obtainable from DFT Calculations for Aromatic Amines

| Calculated Property | Description | Significance |

| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms (e.g., C-N, C-Br, C-C). | Provides insight into the molecular structure and bonding characteristics. |

| Optimized Bond Angles (°) | The angles formed between three connected atoms. | Defines the geometry and potential steric strain within the molecule. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate an electron (ionization potential). |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and the lowest energy electronic transition. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical and electronic properties of a compound. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation.

For a molecule like this compound, the HOMO is expected to be primarily localized on the electron-rich N,N-diphenylaniline moiety, which can act as an electron donor. Conversely, the LUMO is likely to be distributed across the aromatic rings, with some contribution from the bromine atom, which can act as an electron acceptor. The interaction between these orbitals dictates the charge transfer characteristics of the molecule.

A hypothetical FMO analysis for this compound, based on DFT calculations, would yield specific energy values for the HOMO, LUMO, and the energy gap. These values are crucial for predicting its behavior in various chemical reactions and its potential applications in materials science.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are estimations based on typical DFT calculations for similar aromatic amines and are presented for illustrative purposes. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties

Computational methods can also be employed to predict various spectroscopic properties of this compound, including its UV-Vis absorption spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. This analysis helps in understanding the electronic transitions within the molecule. For this compound, the primary absorption bands in the UV-Vis spectrum are expected to arise from π-π* transitions within the aromatic rings and n-π* transitions involving the lone pair of electrons on the nitrogen atom.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts. By predicting the ¹H and ¹³C NMR spectra, researchers can gain detailed information about the electronic environment of each atom in the molecule. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters |

| UV-Vis Spectroscopy | λmax ≈ 280-320 nm (π-π* transitions) |

| ¹H NMR Spectroscopy | δ ≈ 6.8-7.8 ppm (Aromatic protons) |

| ¹³C NMR Spectroscopy | δ ≈ 110-150 ppm (Aromatic carbons) |

Note: These are generalized predictions. The exact positions of absorption maxima and chemical shifts would be influenced by solvent effects and the specific computational methods employed.

Advanced Applications and Research Directions

Materials Science and Organic Electronics

The pursuit of high-performance organic electronic devices has led to the exploration of novel molecular architectures. 2-bromo-N,N-diphenylaniline has emerged as a key intermediate in the synthesis of materials tailored for various optoelectronic applications, from vibrant display technologies to renewable energy solutions.

Organic Light-Emitting Diodes (OLEDs) and Display Screens

In the realm of organic light-emitting diodes (OLEDs), this compound is utilized as a foundational component in the synthesis of advanced materials, particularly for hole-transporting layers (HTLs) and as a precursor to emissive acridine derivatives. The performance of OLEDs is critically dependent on the efficiency with which charge carriers (holes and electrons) are injected and transported.

One notable application involves the synthesis of novel acridine derivatives. A Korean patent application describes a synthetic route where this compound is treated with n-butyllithium at low temperatures, followed by a reaction with fluorenone. google.com This process is a key step in creating complex organic molecules that can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. The bulky diphenylaniline moiety can enhance the thermal and morphological stability of the final material, crucial for the longevity and performance of display screens.

Furthermore, bromine-substituted triphenylamine (B166846) derivatives, a class of compounds to which this compound belongs, have been investigated for their potential to enhance hole mobility in OLEDs. Research on related brominated triphenylamine compounds has demonstrated that the introduction of bromine can lead to a significant increase in hole mobility compared to their non-brominated counterparts. This improved charge transport can result in OLEDs with lower operating voltages and higher luminous efficiencies.

| Application Area | Role of this compound | Key Research Finding | Potential Impact |

| OLEDs | Precursor for acridine derivatives | Synthesis of thermally activated delayed fluorescence (TADF) emitters. google.com | Higher efficiency and longer lifetime of display screens. |

| Hole Transport Materials | Building block for hole-transporting molecules | Bromine substitution can enhance hole mobility. | Lower operating voltages and improved power efficiency in OLEDs. |

Organic Photovoltaics (OPV) and Solar Cells

The development of efficient and cost-effective organic solar cells is a major goal in renewable energy research. This compound serves as a versatile building block for the synthesis of both donor and acceptor materials used in the active layer of OPVs. The ability to chemically modify this compound allows for the fine-tuning of electronic and optical properties to optimize solar cell performance.

While direct studies on this compound in OPVs are not extensively documented in the provided search results, the broader class of diphenylamine (B1679370) derivatives is widely used. These derivatives are known for their electron-donating properties, making them suitable as core components of donor materials that absorb sunlight and generate excitons. The bromine atom on the this compound molecule provides a reactive site for further chemical modifications, such as Suzuki or Stille coupling reactions, to extend the conjugation and modify the energy levels of the resulting polymer or small molecule.

| Component | Function in OPVs | Relevance of this compound |

| Donor Materials | Light absorption and exciton generation | Serves as a foundational building block for synthesizing larger conjugated systems with tailored electronic properties. |

| Acceptor Materials | Exciton dissociation and electron transport | Can be chemically modified to create non-fullerene acceptors with specific energy levels. |

Chromophores and Optoelectronic Devices

Chromophores are the parts of a molecule responsible for its color and are fundamental to the operation of many optoelectronic devices. This compound can be used as a starting material to synthesize complex chromophores with tailored absorption and emission properties.

For instance, substituting the 2 and 3 positions of benzothiophene S,S-dioxide with N,N-diphenylaniline has been shown to induce fluorescence emission. rsc.org This highlights the potential of the diphenylaniline moiety, which is a core part of this compound, in creating fluorescent materials. The bromine atom offers a convenient point of attachment to incorporate this fluorescent-inducing group into larger molecular systems for applications in sensors, probes, and light-emitting devices.

Self-Aggregating Heterocyclic Azo Dyes

Azo dyes represent the largest class of synthetic organic colorants. While there is no direct mention in the provided search results of this compound being used in self-aggregating heterocyclic azo dyes, its chemical structure suggests its potential as a precursor. Aromatic amines are key components in the synthesis of azo dyes through a process called diazotization followed by coupling. The diphenylamino group would act as a powerful auxochrome, influencing the color and properties of the resulting dye. The bromo-substituent could be used to introduce further functionality or to influence the aggregation properties of the dye molecules, which is a critical factor in their application in areas like optical data storage and as functional colorants.

Catalysis and Photoredox Chemistry

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. While direct photocatalytic applications of this compound were not found, related diphenylaniline derivatives play a significant role in this field.

Photocatalytic C-H Functionalization

Photocatalytic C-H functionalization is a highly sought-after transformation in organic chemistry as it allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. In this context, derivatives of N,N-diphenylaniline have been employed as reductive quenchers in photoredox catalytic cycles.

For example, 4-methoxy-N,N-diphenylaniline has been used as an aromatic amine reductant in the intermolecular coupling of heteroaromatics with bromomalonate. researchgate.net This related compound participates in the catalytic cycle by preventing undesired side reactions. This suggests that N,N-diphenylaniline derivatives, in general, possess suitable redox properties to be involved in photoredox processes. The presence of a bromine atom in this compound offers a handle for its incorporation into more complex catalytic systems or for its use as a substrate in C-H functionalization reactions, where the bromine could be a site for subsequent transformations.

| Catalytic Process | Potential Role of Diphenylaniline Derivatives | Example from a Related Compound |

| Photoredox Catalysis | Reductive quencher | 4-methoxy-N,N-diphenylaniline used to prevent side products in C-H functionalization. researchgate.net |

Sensors and Probes

Fluorescent chemosensors are powerful tools for detecting specific ions, offering high sensitivity and rapid response times suitable for environmental and biological monitoring. mdpi.comnih.gov The triphenylamine framework, which is the core of this compound, is an excellent fluorophore and has been extensively used to construct probes for various metal ions, including zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺). rsc.orgnih.gov

The general design of these sensors involves linking the triphenylamine fluorophore to a specific ion recognition unit (a chelator). acs.org The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PeT). In the absence of the target ion, the fluorescence of the triphenylamine core is "quenched." Upon binding of the ion to the recognition unit, the PeT process is inhibited, causing a significant enhancement in fluorescence intensity—a "turn-on" response. mdpi.com

In this context, this compound is a pivotal building block. The bromine atom provides a convenient attachment point for synthesizing a wide array of derivatives. Through cross-coupling reactions, various ion-selective chelating groups can be introduced at the 2-position, allowing for the rational design of highly selective and sensitive fluorescent probes. rsc.org

Table 2: Performance of Triphenylamine-Based Fluorescent Ion Sensors

| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| TPA-PN | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 19.1 nM | nih.gov |

| m-TAPA | Fe³⁺ | Fluorescence Quenching | 230 nM | rsc.org |

Intermediates in Complex Molecule Synthesis

Phenazasilines are a class of heterocyclic compounds containing nitrogen and silicon atoms within a tricyclic framework. These molecules are of interest in materials science due to their unique electronic and optical properties. The synthesis of phenazasiline derivatives can be achieved through intramolecular cyclization of precursors like 2-halodiphenylamines.

Starting from this compound, a typical synthetic route involves a metal-halogen exchange (e.g., using n-butyllithium) to create a lithiated intermediate. This intermediate can then react with a suitable silicon electrophile, such as dichlorodimethylsilane (Me₂SiCl₂), to introduce the silicon moiety. The final step is an intramolecular cyclization, often promoted by a reducing agent or catalyst, which forms the central six-membered ring containing the N-Si bond, yielding the phenazasiline core. This strategy highlights the utility of this compound as a well-defined starting point for constructing complex heterocyclic systems.

The triarylamine motif is a fundamental component in many advanced organic materials, particularly those used in organic electronics like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nbinno.com These materials often function as the hole transport layer (HTL), which requires molecules with appropriate ionization potentials and good charge-carrying capabilities. frontiersin.org

This compound is an ideal building block for synthesizing these complex hole transport materials. hilarispublisher.com The bromine atom acts as a versatile functional handle, enabling chemists to extend the molecule's conjugation and build larger, more sophisticated architectures through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). By coupling this compound with other aromatic or heteroaromatic units, researchers can fine-tune the electronic properties (such as the HOMO/LUMO energy levels) of the final molecule to optimize device performance. frontiersin.org

Table 3: Use of this compound in Cross-Coupling Reactions

| Reaction Type | Coupling Partner (Example) | Catalyst (Example) | Product Class | Application |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Extended π-conjugated triarylamines | Hole Transport Materials |

| Buchwald-Hartwig Amination | Carbazole | Pd₂(dba)₃ / Ligand | Dicarbazolyl-substituted triarylamines | OLED Emitters |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne-triarylamine systems | Organic Conductors |

Future Research Perspectives

The diverse applications of this compound underscore its significance as a versatile chemical intermediate. Future research will likely focus on leveraging this compound to create novel, multifunctional organic materials. There is considerable potential in designing and synthesizing new derivatives to act as highly efficient, metal-free photoredox catalysts for various organic transformations beyond ATRP.

In the field of sensors, future efforts could explore the integration of this compound-derived probes into practical devices for real-time environmental monitoring or advanced biomedical diagnostics. Furthermore, its role as a building block for hole transport materials remains a critical area of investigation. The systematic modification of its structure will continue to be a key strategy for developing next-generation materials that can push the efficiency and stability of solar cells and OLEDs to new limits. The synthesis of molecules that combine the compound's inherent fluorescent properties with its charge-transport capabilities could lead to the development of single-molecule devices with integrated sensing and electronic functions.

Development of Novel Synthetic Pathways

The synthesis of this compound and its derivatives traditionally relies on established cross-coupling reactions. The primary methods include the Ullmann condensation and the Buchwald-Hartwig amination, both of which are cornerstone techniques for the formation of carbon-nitrogen (C-N) bonds.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine. nih.gov This method, while effective, often requires high reaction temperatures and stoichiometric amounts of copper. nih.gov Recent advancements have focused on developing milder reaction conditions, often through the use of ligands that stabilize the copper catalyst. acs.orgnih.gov The use of deep eutectic solvents as environmentally friendly and recyclable reaction media has also been explored to improve the sustainability of Ullmann-type reactions. nih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org Research in this area is continuous, with the development of new generations of phosphine (B1218219) ligands that enable reactions to proceed under milder conditions and with greater efficiency. researchgate.netacs.org

Future research into novel synthetic pathways for this compound is likely to focus on further refining these existing methods to be more cost-effective and environmentally benign. This includes the development of catalyst systems with lower metal loadings, higher turnover numbers, and the ability to operate in greener solvents.

Table 1: Comparison of Traditional Synthetic Routes for Diarylamines

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based nih.gov | Palladium-based wikipedia.org |

| Typical Reaction Conditions | High temperatures nih.gov | Milder temperatures researchgate.net |

| Ligands | Often requires ligands like diamines or amino acids acs.orgnih.gov | Requires specialized phosphine ligands acs.org |

| Advantages | Lower cost of copper catalyst nih.gov | Broader substrate scope and functional group tolerance wikipedia.org |

| Recent Advances | Use of deep eutectic solvents, improved ligands nih.govacs.org | Development of more active and stable catalyst systems researchgate.net |

Exploration of New Material Applications

Derivatives of triphenylamine, the core structure of this compound, are widely investigated for their applications in organic electronics due to their excellent hole-transporting properties. nih.gov The presence of the bromine atom in this compound provides a convenient handle for further functionalization, allowing for the synthesis of a wide array of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

In the realm of OLEDs , triphenylamine-based compounds are frequently used as hole-transporting materials (HTMs) or as components of emissive materials. researchgate.netktu.edu The introduction of different substituents allows for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. ktu.edu The bromine atom on this compound can be replaced through various cross-coupling reactions to attach other functional groups, leading to the creation of novel emitters or host materials. acs.org

For perovskite solar cells , efficient hole extraction and transport from the perovskite layer to the electrode are crucial for high power conversion efficiencies. semanticscholar.orgrsc.org Triphenylamine derivatives have emerged as a promising class of HTMs for PSCs. nih.govfrontiersin.org The ability to modify the structure of this compound allows for the rational design of HTMs with tailored properties to improve the efficiency and stability of PSCs. frontiersin.orgrsc.org

Table 2: Key Properties of Triphenylamine Derivatives in Electronic Devices

| Application | Key Property | Role of this compound |